molecular formula C21H21BrN4O2 B14980956 [5-(4-Bromophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[5-(4-Bromophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B14980956
M. Wt: 441.3 g/mol
InChI Key: YPLPKGAMWSBWQG-UHFFFAOYSA-N
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Description

1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of oxazole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group. The piperazine and pyridine moieties are then incorporated through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl and pyridine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced piperazine or pyridine derivatives.

Scientific Research Applications

1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
  • 1-[5-(4-FLUOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE

Uniqueness

1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups and structural features sets it apart from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C21H21BrN4O2

Molecular Weight

441.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-1,2-oxazol-3-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21BrN4O2/c22-17-6-4-16(5-7-17)20-15-19(24-28-20)21(27)26-13-11-25(12-14-26)10-8-18-3-1-2-9-23-18/h1-7,9,15H,8,10-14H2

InChI Key

YPLPKGAMWSBWQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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